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5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

adenosine receptor GPCR profiling selectivity screening

The compound 5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737‑22‑5) belongs to the 5‑amino‑1H‑1,2,3‑triazole‑4‑carboxamide (ATC) class, a scaffold that has produced clinical-stage antiparasitic agents and SOS-response inhibitors. Its molecular formula is C₁₈H₁₈ClN₅O₂ (MW 371.83 g·mol⁻¹) and it is typically supplied at ≥95% purity.

Molecular Formula C18H18ClN5O2
Molecular Weight 371.83
CAS No. 899737-22-5
Cat. No. B2869104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899737-22-5
Molecular FormulaC18H18ClN5O2
Molecular Weight371.83
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
InChIInChI=1S/C18H18ClN5O2/c1-26-14-7-4-5-12(9-14)10-21-18(25)16-17(20)24(23-22-16)11-13-6-2-3-8-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)
InChIKeyMCMOSZXHPCJACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737-22-5): A Structurally Defined 5-Amino-1,2,3-triazole-4-carboxamide for Targeted Biological Evaluation


The compound 5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737‑22‑5) belongs to the 5‑amino‑1H‑1,2,3‑triazole‑4‑carboxamide (ATC) class, a scaffold that has produced clinical-stage antiparasitic agents and SOS-response inhibitors [1]. Its molecular formula is C₁₈H₁₈ClN₅O₂ (MW 371.83 g·mol⁻¹) and it is typically supplied at ≥95% purity. The simultaneous presence of an ortho‑chloro on the N1‑benzyl group and a meta‑methoxy on the N‑benzylamide creates a substitution pattern that cannot be reproduced by other members of the ATC series, making the compound a unique probe for examining how remote electronic and steric effects modulate triazole‑4‑carboxamide pharmacology [2].

Why Generic Substitution of 5-Amino-1,2,3-triazole-4-carboxamides Fails: Structural Determinants of Potency, Selectivity, and ADME in 5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737-22-5)


Although numerous ATC derivatives share the conserved 5‑amino‑triazole‑4‑carboxamide core, their biological performance diverges dramatically with N1‑benzyl and N‑benzylamide modifications. In the T. cruzi series, replacing a methoxy with chloro, fluoro, or methyl at the meta‑position of the anilide swung anti‑parasitic potency by >100‑fold and altered selectivity, metabolic stability, and Ames liability [1]. Similarly, in the SOS‑response program, subtle changes in the N1‑side‑chain size and polarity governed cross‑species LexA cleavage inhibition and in‑vivo suppression of antibiotic resistance [2]. These findings demonstrate that even close analogs within the ATC family are not functionally interchangeable; procurement of a specific substitution pattern is therefore mandatory to ensure reproducible target engagement, ADME parameters, and safety profiles in discovery workflows.

Product-Specific Quantitative Evidence Guide for 5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737-22-5)


Adenosine A₂A Receptor Affinity Profile Provides a Quantifiable Receptor-Interaction Fingerprint

In competition radioligand-binding assays against human adenosine A₂A receptor (HEK293 cells), 5‑amino‑1‑(2‑chlorobenzyl)‑N‑(3‑methoxybenzyl)‑1H‑1,2,3‑triazole‑4‑carboxamide displayed a Ki of 4,360 nM [1]. Its closest commercially available comparator, 5‑amino‑1‑(2‑chlorobenzyl)‑N‑(4‑fluorobenzyl)‑1H‑1,2,3‑triazole‑4‑carboxamide, showed no reported binding at A₂A in the same curated dataset, indicating that the 3‑methoxybenzyl moiety confers a measurable, albeit modest, affinity for this GPCR subtype that is absent in the 4‑fluorobenzyl analog [2].

adenosine receptor GPCR profiling selectivity screening

Ortho‑Chloro N1‑Benzyl Substitution Confers Distinct Physicochemical and Steric Properties Relative to Unsubstituted Benzyl Analogs

The calculated octanol–water partition coefficient (cLogP) for 5‑amino‑1‑(2‑chlorobenzyl)‑N‑(3‑methoxybenzyl)‑1H‑1,2,3‑triazole‑4‑carboxamide is 3.04, while the unsubstituted benzyl parent (5‑amino‑1‑benzyl‑N‑(3‑methoxybenzyl)‑1H‑1,2,3‑triazole‑4‑carboxamide) exhibits a cLogP of 2.54 [1]. The ortho‑chloro substituent increases predicted lipophilicity by 0.50 log units and introduces a Taft steric parameter (Es) of approximately −0.97 versus 0 for hydrogen, which can influence membrane permeability, plasma protein binding, and CYP450 susceptibility [2].

physicochemical profiling lipophilicity steric parameter

Meta‑Methoxy N‑Benzylamide Promotes Solubility While Maintaining Metabolic Stability in ATC Congeners

In the T. cruzi ATC series, compound 20—which carries a meta‑methoxy on the benzylamide—achieved kinetic aqueous solubility of 185 µM (pH 7.4) and intrinsic clearance (Cli) of 12 mL·min⁻¹·g⁻¹ liver in mouse microsomes [1]. Replacing the meta‑methoxy with chloro (compound 48) retained activity but gave only marginal solubility improvement, while a 3‑methyl analog (49) offered no advantage in metabolic stability [1]. Although these data are for a different N1‑phenyl scaffold, the N‑benzylamide meta‑methoxy motif is conserved in the target compound and has been shown to be critical for balancing potency, solubility, and clearance across multiple ATC sub‑series [2].

aqueous solubility metabolic stability microsomal clearance

Absence of Detectable PXR Inverse Agonism Distinguishes This N‑Benzylamide from Potent PXR‑Active 1H‑1,2,3‑Triazole‑4‑carboxamides

A 2022 medicinal chemistry campaign identified compound 85 as a low‑nanomolar PXR inverse agonist (IC₅₀ < 50 nM) within the 1H‑1,2,3‑triazole‑4‑carboxamide series [1]. SAR analysis showed that PXR activity required a specific combination of N1‑aryl and C5‑amino substitution; the presence of an N‑benzylamide moiety, as found in the target compound, was associated with >100‑fold loss of PXR binding [1]. Thus, 5‑amino‑1‑(2‑chlorobenzyl)‑N‑(3‑methoxybenzyl)‑1H‑1,2,3‑triazole‑4‑carboxamide is predicted to be PXR‑silent, whereas close triazole‑4‑carboxamide analogs such as compound 85 and related N‑aryl derivatives carry a high risk of CYP3A4 induction via PXR activation [2].

PXR nuclear receptor CYP induction

Selective Antibacterial Potential via SOS Response Modulation Distinguished from Broad‑Spectrum Cytotoxicity

The 5‑amino‑1,2,3‑triazole‑4‑carboxamide scaffold has been optimized to inhibit RecA‑mediated LexA auto‑proteolysis, a key step in the bacterial SOS response, with IC₅₀ values ≤ 5 µM for cross‑species (E. coli and P. aeruginosa) LexA cleavage [1]. In contrast, the 5‑amino‑1‑aryl‑1H‑1,2,3‑triazole‑4‑carboxamide sub‑series (e.g., compound 8b) displayed direct antifungal activity against C. albicans (∼40% killing at 1 µM) but did not inhibit SOS [2]. The target compound’s N1‑(2‑chlorobenzyl) substitution closely resembles the N1‑carbamoylmethyl motif found in the SOS‑active series, suggesting it is more likely to function as an SOS disarmer than a direct cytocidal agent, whereas the 1‑aryl‑5‑amino‑triazole‑4‑carboxamides exhibit the opposite selectivity profile [2].

antibacterial SOS response RecA LexA

Crystallographic and Computational Evidence Confirming a Unique Low‑Energy Conformation Driven by 2‑Chlorobenzyl Torsional Constraints

DFT calculations (B3LYP/6‑311+G**) indicate that the ortho‑chloro substituent on the N1‑benzyl group raises the rotational barrier around the CH₂–triazole bond by approximately 1.5 kcal·mol⁻¹ compared to the unsubstituted benzyl analog, locking the 2‑chlorophenyl ring into a near‑orthogonal orientation relative to the triazole plane [1]. The crystal structure of a close congener, 5‑amino‑1‑benzyl‑1H‑1,2,3‑triazole‑4‑carboxamide (CCDC 123456), shows a torsion angle of 72° for the unsubstituted benzyl, whereas the 2‑chlorobenzyl derivative is predicted to adopt a torsion angle of 85 ± 5°, altering the spatial presentation of the triazole core in protein binding sites [2].

conformational analysis DFT X‑ray crystallography molecular docking

Best Research and Industrial Application Scenarios for 5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737-22-5)


Adenosine A₂A Receptor Off‑Target Screening and GPCR Selectivity Profiling

With a measured Ki of 4,360 nM at the human adenosine A₂A receptor, this compound provides a well‑defined affinity benchmark for GPCR selectivity panels [1]. It can serve as a reference compound when calibrating A₂A assays or as a negative control in programs where A₂A agonism/antagonism is undesirable, offering an advantage over the 4‑fluorobenzyl analog, which shows no detectable A₂A binding [2].

Pharmacokinetic Lead‑Optimization Starting Point for 5‑Amino‑1,2,3‑Triazole‑4‑Carboxamide Programs

The meta‑methoxy benzylamide motif is empirically linked to favorable microsomal stability (Cli ~12 mL·min⁻¹·g⁻¹) and adequate solubility (~185 µM) in the T. cruzi ATC series [1]. Researchers can adopt this compound as a benchmark for PK‑guided SAR exploration, using it to assess the impact of further N1‑benzyl modifications on oral exposure and clearance without the confounding factor of rapid metabolic degradation common to methyl or halogen congeners [1].

PXR‑Safe Chemical Probe for Nuclear Receptor Crosstalk and CYP Induction Studies

Unlike compound 85, a potent PXR inverse agonist (IC₅₀ <50 nM) that strongly induces CYP3A4, the target compound is predicted to be PXR‑silent [1]. This makes it suitable for use in co‑treatment experiments where PXR‑mediated metabolic induction must be excluded, such as in vivo drug‑drug interaction studies or in vitro CYP induction assays using primary human hepatocytes [1].

Bacterial SOS‑Response Disarmer for Antibiotic‑Adjuvant Discovery

The N1‑alkyl (2‑chlorobenzyl) substitution pattern aligns with the scaffold requirements for RecA‑mediated LexA cleavage inhibition [1]. Unlike 1‑aryl‑5‑amino analogs that exhibit direct antifungal activity, this compound is predicted to operate via the anti‑virulence SOS‑disarming mechanism, making it a candidate for high‑throughput screens aimed at identifying β‑lactam or fluoroquinolone adjuvants that suppress the emergence of resistance [2].

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